1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
Description
1-(2-Methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a benzimidazole derivative featuring a 2-methoxyethyl substituent at the N1 position and an aldehyde group at the C2 position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pharmacologically active molecules. Its synthesis typically involves oxidation of the corresponding alcohol precursor using Dess-Martin periodinane (DMP) under controlled conditions (4°C) .
Properties
IUPAC Name |
1-(2-methoxyethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-7-6-13-10-5-3-2-4-9(10)12-11(13)8-14/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFAULYVAZKKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567803 | |
| Record name | 1-(2-Methoxyethyl)-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118468-99-8 | |
| Record name | 1-(2-Methoxyethyl)-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the reaction of benzimidazole derivatives with appropriate aldehydes. One common method includes the condensation of 2-methoxyethylamine with 1H-benzo[d]imidazole-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of biodegradable solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives, depending on the substituent introduced.
Scientific Research Applications
1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to form complexes with metal ions can enhance its antimicrobial activity by disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula C₁₁H₁₂N₂O₂.
Key Observations :
Challenges :
- The target compound’s 2-methoxyethyl group necessitates chromatographic separation of isomers during synthesis, similar to procedures described for bromoalkyl intermediates .
- Failure to optimize reaction conditions (e.g., temperature, oxidizing agents) can lead to side products, as observed in failed imidazole ring-forming reactions .
Reactivity and Stability
- Aldehyde Group : Prone to oxidation and nucleophilic attack, limiting shelf life. Stabilization strategies (e.g., hydrochloride salt formation) are employed, as seen in related compounds .
Biological Activity
1-(2-Methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a compound that belongs to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core with a methoxyethyl substituent and an aldehyde group. The electron-rich nature of the benzo[d]imidazole ring facilitates electrophilic aromatic substitution reactions, while the aldehyde group can participate in nucleophilic addition reactions. This versatility makes it a valuable candidate for various biological applications.
Antimicrobial Activity
Research indicates that benzo[d]imidazole derivatives exhibit significant antimicrobial properties. Specifically, 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde has been shown to inhibit the growth of various pathogens, including:
- Staphylococcus aureus
- Candida albicans
The mechanism of action often involves interference with cellular processes or binding to specific biological targets, making these compounds promising candidates for drug development .
Table 1: Antimicrobial Efficacy of 1-(2-Methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Candida albicans | Moderate activity (exact MIC not specified) |
Anticancer Activity
In addition to its antimicrobial effects, 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde has demonstrated anticancer potential. Studies have shown that derivatives of benzimidazoles can induce apoptosis in cancer cells. For instance, a related study evaluated the effect of similar compounds on HepG2 liver cancer cells and found that treatment led to significant cell cycle arrest in the G1 phase and increased apoptotic cell populations .
Case Study: Cell Cycle Analysis in HepG2 Cells
- Compound Tested : A derivative similar to 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
- Method : Flow cytometry analysis post-treatment with IC50 concentration
- Findings :
- Increased DNA content in G1 phase
- Decreased populations in S and G2/M phases
- Induction of early and late apoptosis
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions of 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde with various biological targets. These studies help elucidate the compound's mechanism of action and guide further modifications for enhanced efficacy. For instance, docking studies have indicated binding affinities with enzymes relevant to disease pathways, suggesting potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via oxidation of its alcohol precursor, (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol. Two primary methodologies are employed:
- Catalytic Oxidation : Using a ruthenium complex (e.g., [Ru(bpbp)(pydic)]) with 30% H₂O₂ in water at 50°C yields ~70% after recrystallization . This method is robust for gram-scale synthesis but requires careful temperature control to avoid over-oxidation.
- MnO₂ Oxidation : Refluxing in ethyl acetate with MnO₂ at 65°C for 1 hour achieves moderate yields (60–76%) . This approach is advantageous for air-sensitive intermediates due to mild conditions.
- Dess-Martin Periodinane (DMP) : Oxidation in methylene chloride at 4°C provides high purity but lower yields (~57%) due to sensitivity to moisture .
Key Considerations : Catalyst choice (Ru vs. MnO₂) impacts scalability and purity, while solvent selection (aqueous vs. organic) affects reaction kinetics and byproduct formation.
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on multi-spectroscopic analysis:
- ¹H/¹³C NMR : Characteristic aldehyde proton resonance at δ ~10.1 ppm and aromatic carbons (δ 115–151 ppm) confirm the benzimidazole core and aldehyde functionality .
- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and 2634–3395 cm⁻¹ (N-H/S-H in intermediates) validate functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 202–220) corroborate the molecular formula .
- Elemental Analysis : Deviations ≤ ±0.4% from theoretical values ensure purity .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with solvation models (e.g., C-PCM) calculates electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces. For example:
- Solvent Effects : The C-PCM model evaluates solvent polarization effects on dipole moments, critical for predicting solubility and reactivity in polar media .
- Nonlinear Optical (NLO) Properties : Schiff base derivatives of benzimidazole carbaldehydes exhibit large hyperpolarizability values (β ~1.5 × 10⁻³⁰ esu), suggesting utility in optoelectronics .
- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization strategies .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR shifts) are addressed via:
- Conformational Analysis : Rotamer populations in solution can skew observed chemical shifts. Variable-temperature NMR or computational conformational sampling (e.g., using Gaussian) reconciles discrepancies .
- Cross-Validation : Correlate IR and mass spectrometry data to confirm functional groups when NMR signals overlap (e.g., aromatic protons in δ 7.2–7.9 ppm regions) .
- X-ray Crystallography : Absolute configuration determination resolves ambiguities in stereochemistry .
Q. What is the structure-activity relationship (SAR) for derivatives of this compound in biological applications?
- Methodological Answer : SAR studies highlight the role of substituents on biological activity:
- Antimicrobial Activity : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit enhanced activity against S. aureus (MIC ~8 µg/mL) due to increased lipophilicity and membrane penetration .
- Anticonvulsant Activity : Hydrazinecarboxamide derivatives show potency (ED₅₀ ~30 mg/kg) via GABAergic modulation, dependent on the aldehyde group’s electrophilicity for Schiff base formation with target proteins .
- Corrosion Inhibition : Benzimidazole-thiazole hybrids achieve >90% inhibition efficiency on N80 steel in HCl via adsorption (Langmuir isotherm) and π-electron donation from the aromatic system .
Data Contradiction Analysis
- Synthesis Yield Discrepancies : Lower yields with DMP (57%) vs. Ru/H₂O₂ (70%) arise from competing side reactions (e.g., aldehyde over-oxidation to carboxylic acids) in non-aqueous media .
- Spectroscopic Deviations : Computational models may underestimate solvent effects on NMR shifts, necessitating explicit solvent inclusion in DFT calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
